molecular formula C8H6BrN B126402 4-Bromophenylacetonitrile CAS No. 16532-79-9

4-Bromophenylacetonitrile

Cat. No.: B126402
CAS No.: 16532-79-9
M. Wt: 196.04 g/mol
InChI Key: MFHFWRBXPQDZSA-UHFFFAOYSA-N
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Description

4-Bromophenylacetonitrile is an organic compound with the molecular formula C8H6BrN. It is a colorless to pale brown crystalline mass that is slightly soluble in water but more soluble in organic solvents like chloroform and ethyl acetate . This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

Safety and Hazards

4-Bromophenylacetonitrile is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Mechanism of Action

Target of Action

4-Bromophenylacetonitrile is a nitrile compound . Nitriles are a class of organic compounds that contain a cyano functional group (-CN). They are known for their high reactivity and are often used as intermediates in organic synthesis . .

Mode of Action

The mode of action of this compound involves a reduction process. It undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . This reaction indicates that this compound can act as a precursor in the synthesis of other compounds.

Biochemical Pathways

It has been used in the synthesis of new fluorene-based alternating polymers . These polymers have applications in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) .

Result of Action

The primary result of the action of this compound is the production of 4-bromophenylethylamine through a reduction process . Additionally, it has been used in the synthesis of new fluorene-based alternating polymers . These polymers are used in the development of OLED materials .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For instance, the reduction process it undergoes is carried out at 40°C . Additionally, its solubility can affect its action and efficacy . It is sparingly soluble in chloroform and ethyl acetate , which could influence its distribution and availability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Another method involves the dehydration of 4-bromophenylacetamide using phosphorus pentoxide as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 4-bromophenylethylamine.

    Substitution: Depending on the nucleophile, products like 4-aminophenylacetonitrile, 4-thiophenylacetonitrile, etc.

    Oxidation: Products like 4-bromobenzoic acid.

Comparison with Similar Compounds

4-Bromophenylacetonitrile can be compared with other similar compounds such as:

    4-Chlorophenylacetonitrile: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    4-Iodophenylacetonitrile: Contains an iodine atom, making it more reactive in substitution reactions.

    4-Fluorophenylacetonitrile: Contains a fluorine atom, which affects its chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it suitable for certain chemical transformations that are not possible with other halogenated phenylacetonitriles .

Properties

IUPAC Name

2-(4-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHFWRBXPQDZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051774
Record name 4-Bromophenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16532-79-9
Record name (4-Bromophenyl)acetonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=16532-79-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-bromo-
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Record name 4-Bromophenylacetonitrile
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Record name Benzeneacetonitrile, 4-bromo-
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Record name 4-Bromophenylacetonitrile
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Record name 4-bromophenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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